molecular formula C29H31N2O5P B15183610 5-Methoxy-1,3,3-trimethyl-2-(2-(1-methyl-2-phenyl-1H-indol-3-yl)vinyl)-3H-indolium dihydrogen phosphate CAS No. 83969-05-5

5-Methoxy-1,3,3-trimethyl-2-(2-(1-methyl-2-phenyl-1H-indol-3-yl)vinyl)-3H-indolium dihydrogen phosphate

Cat. No.: B15183610
CAS No.: 83969-05-5
M. Wt: 518.5 g/mol
InChI Key: PUABAUAVQPCTAH-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-1,3,3-trimethyl-2-[2-(1-methyl-2-phenyl-1H-indol-3-yl)vinyl]-3H-indolium dihydrogen phosphate involves several steps. The initial step typically includes the formation of the indolium core, followed by the introduction of the methoxy group and the vinyl linkage. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at various positions on the indolium ring, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Halogenating Agents: Chlorine, bromine

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound may be used to study cellular processes and interactions due to its potential bioactivity.

Medicine

The compound’s potential therapeutic properties are explored in medicinal chemistry, where it may serve as a lead compound for developing new drugs.

Industry

In the industrial sector, the compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 5-methoxy-1,3,3-trimethyl-2-[2-(1-methyl-2-phenyl-1H-indol-3-yl)vinyl]-3H-indolium dihydrogen phosphate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-methoxy-1,3,3-trimethyl-2-[2-(1-methyl-2-phenyl-1H-indol-3-yl)vinyl]-3H-indolium chloride
  • 5-methoxy-1,3,3-trimethyl-2-[2-(1-methyl-2-phenyl-1H-indol-3-yl)vinyl]-3H-indolium bromide

Uniqueness

The uniqueness of EINECS 281-582-5 lies in its specific phosphate group, which can influence its solubility, reactivity, and bioactivity compared to its chloride and bromide counterparts.

Properties

CAS No.

83969-05-5

Molecular Formula

C29H31N2O5P

Molecular Weight

518.5 g/mol

IUPAC Name

dihydrogen phosphate;5-methoxy-1,3,3-trimethyl-2-[(E)-2-(1-methyl-2-phenylindol-3-yl)ethenyl]indol-1-ium

InChI

InChI=1S/C29H29N2O.H3O4P/c1-29(2)24-19-21(32-5)15-17-26(24)30(3)27(29)18-16-23-22-13-9-10-14-25(22)31(4)28(23)20-11-7-6-8-12-20;1-5(2,3)4/h6-19H,1-5H3;(H3,1,2,3,4)/q+1;/p-1

InChI Key

PUABAUAVQPCTAH-UHFFFAOYSA-M

Isomeric SMILES

CC1(C2=C(C=CC(=C2)OC)[N+](=C1/C=C/C3=C(N(C4=CC=CC=C43)C)C5=CC=CC=C5)C)C.OP(=O)(O)[O-]

Canonical SMILES

CC1(C2=C(C=CC(=C2)OC)[N+](=C1C=CC3=C(N(C4=CC=CC=C43)C)C5=CC=CC=C5)C)C.OP(=O)(O)[O-]

Origin of Product

United States

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